

Translaminar and systemic activity of Florylpicoxamid in plants

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Florylpicoxamid	
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Application Notes and Protocols for Florylpicoxamid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the translaminar and systemic activity of **Florylpicoxamid**, a broad-spectrum picolinamide fungicide. The included protocols offer detailed methodologies for assessing these properties in a laboratory setting.

Introduction

Florylpicoxamid is a systemic fungicide that acts as a Quinone inside (Qi) inhibitor of the mitochondrial cytochrome bc1 complex, disrupting fungal respiration.[1][2] Its efficacy is enhanced by its ability to move within the plant, providing protection to untreated plant surfaces. This document outlines the translaminar (local systemic) and acropetal systemic (upward movement) characteristics of **Florylpicoxamid**.[1]

Data Presentation

Table 1: Foliar Uptake of ¹⁴C-Labeled Florylpicoxamid in Wheat Leaves

This table summarizes the distribution of radiolabeled **Florylpicoxamid** following a droplet application to wheat leaves, indicating the rapid absorption of the compound into the plant



tissue.[3]

Days After Treatment	Recovered from Leaf Surface (%)	Recovered from Leaf Tissue (%)
0	~95	~5
1	~40	~60
3	~20	~80
7	~10	~90

Data are estimated from graphical representations in Yao et al., 2021 and represent the percentage of total recovered radiolabel.[3]

Table 2: In Vitro and In Planta Efficacy of Florylpicoxamid against Zymoseptoria tritici

This table highlights the potent activity of **Florylpicoxamid** against wheat leaf blotch, both in laboratory media and on wheat plants.[1]

Assay Type	Parameter	Florylpicoxamid Concentration	Percent Inhibition/Control
In Vitro	80% Growth Inhibition (EC ₈₀)	0.0046 mg/L	80%
In Planta (Preventative)	80% Disease Control	0.03 mg/L	80%

Experimental Protocols

Protocol 1: Assessment of Translaminar Activity using a Detached Leaf Bioassay

This protocol is designed to evaluate the movement of **Florylpicoxamid** from the treated to the untreated surface of a leaf.



Materials:

- Florylpicoxamid technical grade or formulated product
- Acetone (analytical grade)
- Tween® 20 or similar surfactant
- Micropipette
- Detached leaves from a susceptible host plant (e.g., wheat, barley, or cucumber)
- Petri dishes containing a suitable agar medium (e.g., water agar with kinetin to delay senescence)
- Spore suspension of a target pathogen (e.g., Zymoseptoria tritici for wheat)
- Growth chamber with controlled temperature, humidity, and lighting

Procedure:

- Preparation of Treatment Solution: Prepare a stock solution of Florylpicoxamid in acetone
 and then dilute it to the desired concentration with deionized water containing a surfactant
 (e.g., 0.01% Tween® 20).
- Leaf Collection: Detach healthy, fully expanded leaves from well-watered plants.
- Application: Using a micropipette, apply a small droplet (e.g., 10 μL) of the Florylpicoxamid solution to the center of the adaxial (upper) surface of each leaf. Allow the droplet to dry completely.
- Incubation: Place the treated leaves with the adaxial side up on the agar medium in the Petri dishes.
- Inoculation: After 24 hours, prepare a spore suspension of the target pathogen at a known concentration (e.g., 1 x 10⁶ spores/mL). Evenly spray the spore suspension onto the abaxial (lower, untreated) surface of the leaves.



- Incubation: Place the inoculated Petri dishes in a growth chamber under conditions suitable for disease development (e.g., 20-22°C, high humidity, and a 12-hour photoperiod).
- Assessment: After a suitable incubation period (e.g., 7-14 days), visually assess the
 percentage of disease severity on the untreated abaxial leaf surface compared to control
 leaves treated with a blank solution (without Florylpicoxamid).

Protocol 2: Assessment of Acropetal Systemic Activity in Whole Plants

This protocol evaluates the upward movement of **Florylpicoxamid** from a treated lower leaf to untreated upper leaves.

Materials:

- Potted plants of a susceptible host species (e.g., wheat or tomato) at an appropriate growth stage (e.g., 2-3 leaf stage for wheat).
- Florylpicoxamid solution prepared as in Protocol 1.
- Micropipette or a small brush for application.
- Spore suspension of a relevant pathogen.
- Growth chamber or greenhouse with controlled environmental conditions.

Procedure:

- Plant Selection: Select healthy, uniform plants for the experiment.
- Application: Carefully apply a defined amount of the Florylpicoxamid solution to a lower leaf
 (e.g., the first true leaf) of each plant.[4] Ensure the solution does not come into contact with
 other parts of the plant or the soil. A plastic shield can be used to isolate the treated leaf
 during application.
- Growth Period: Allow the plants to grow in the growth chamber or greenhouse for a specified period (e.g., 3-7 days) to allow for translocation of the active ingredient.



- Inoculation: Inoculate the entire plant, including the upper, untreated leaves, with a spore suspension of the target pathogen.
- Incubation: Maintain the plants under conditions conducive to disease development.
- Assessment: After the incubation period, assess the disease severity on the upper, untreated leaves compared to control plants that were treated with a blank solution. Complete protection of the leaves above the application line indicates acropetal systemic activity.[4]

Protocol 3: Quantification of Florylpicoxamid in Plant Tissues by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of **Florylpicoxamid** in different plant tissues to determine its distribution.

Materials:

- Plant tissue samples (e.g., treated leaf, untreated upper leaves, stem, roots).
- Liquid nitrogen.
- Mortar and pestle or a tissue homogenizer.
- Acetonitrile (LC-MS grade).
- Formic acid (LC-MS grade).
- Water (LC-MS grade).
- Centrifuge and centrifuge tubes.
- Syringe filters (e.g., 0.22 μm PTFE).
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Florylpicoxamid analytical standard.

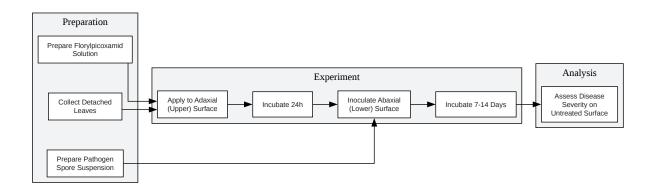
Procedure:



- Sample Collection and Preparation: Harvest plant tissues at specified time points after **Florylpicoxamid** application. Immediately freeze the samples in liquid nitrogen and grind them to a fine powder using a mortar and pestle or a tissue homogenizer.
- Extraction: Weigh a precise amount of the powdered tissue (e.g., 100 mg) into a centrifuge tube. Add a measured volume of extraction solvent (e.g., acetonitrile with 1% formic acid). Vortex the mixture vigorously and then sonicate for a set period (e.g., 15 minutes).
- Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for a specified time (e.g., 10 minutes) to pellet the solid plant material.
- Filtration: Carefully collect the supernatant and filter it through a syringe filter into an LC vial.
- LC-MS/MS Analysis: Inject the filtered extract into the LC-MS/MS system. Develop a suitable chromatographic method to separate Florylpicoxamid from matrix components. Use multiple reaction monitoring (MRM) mode for sensitive and selective quantification of Florylpicoxamid.
- Quantification: Prepare a calibration curve using the Florylpicoxamid analytical standard.
 Quantify the concentration of Florylpicoxamid in the plant tissue samples by comparing their peak areas to the calibration curve.

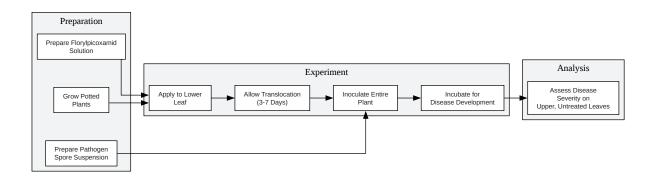
Visualizations





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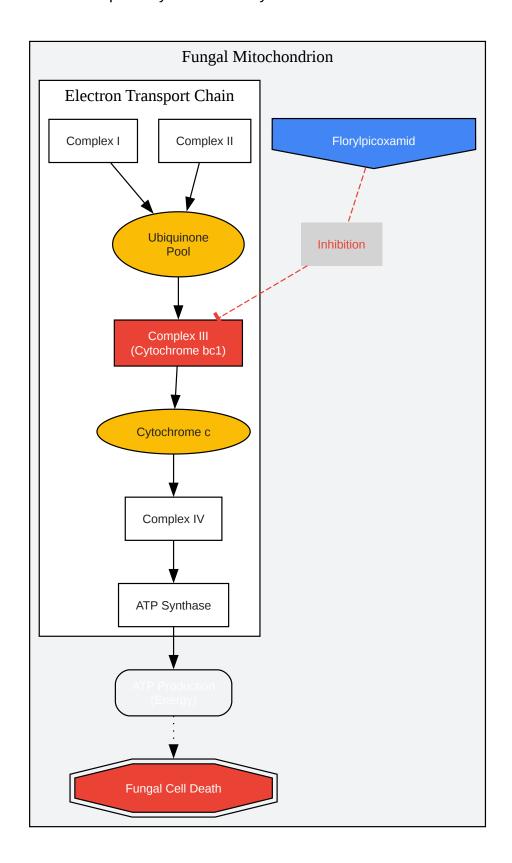
Caption: Workflow for Translaminar Activity Bioassay.



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Caption: Workflow for Acropetal Systemic Activity Assessment.



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Caption: Mode of Action of Florylpicoxamid.

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- To cite this document: BenchChem. [Translaminar and systemic activity of Florylpicoxamid in plants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6595160#translaminar-and-systemic-activity-offlorylpicoxamid-in-plants]

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